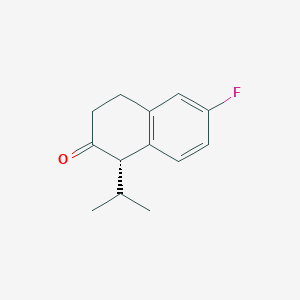

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

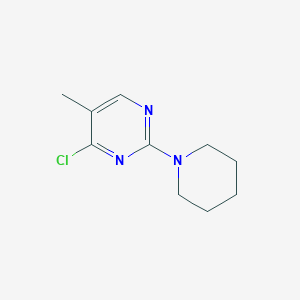

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as FGIN-1-27, is a synthetic compound with potential applications in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological processes, including learning and memory, synaptic plasticity, and pain perception.

Scientific Research Applications

Spectroscopic Analysis in Pharmaceutical Research

This compound can be used in spectroscopic analysis as a standard or reference material. Spectroscopic methods like NMR and mass spectrometry are crucial for the characterization of pharmaceutical substances. The compound’s unique structure allows for the study of its interaction with other molecules, which is valuable in understanding drug behavior .

Schiff Base Formation for Photostabilization

Schiff bases, formed from the condensation of primary amines with carbonyl groups, have applications in photostabilization. The ketone functionality in (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can react with amines to form Schiff bases, which can be used to stabilize polymers like PVC against photodegradation .

Biomedical Analysis

In biomedical analysis, this compound could be used as a precursor or a reactant in the synthesis of biomolecules. Its interactions with biological substrates can be studied using spectrophotometric methods, which are essential in biomedical analyses .

properties

IUPAC Name |

(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWMPOIXJTKLT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450884 |

Source

|

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one | |

CAS RN |

104205-01-8 |

Source

|

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)